

Technical Guide: 1-[(Benzylxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-[(Benzylxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Cat. No.: B1318966

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-[(Benzylxy)carbonyl]-4-methylpiperidine-4-carboxylic acid**, a key intermediate in medicinal chemistry and drug development. This document details its chemical properties, a representative synthesis protocol, and its applications in the development of novel therapeutics.

Core Compound Properties

1-[(Benzylxy)carbonyl]-4-methylpiperidine-4-carboxylic acid, with the CAS number 203522-12-7, is a derivative of piperidine-4-carboxylic acid. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen makes it a valuable building block in multi-step organic synthesis.

Quantitative Data Summary

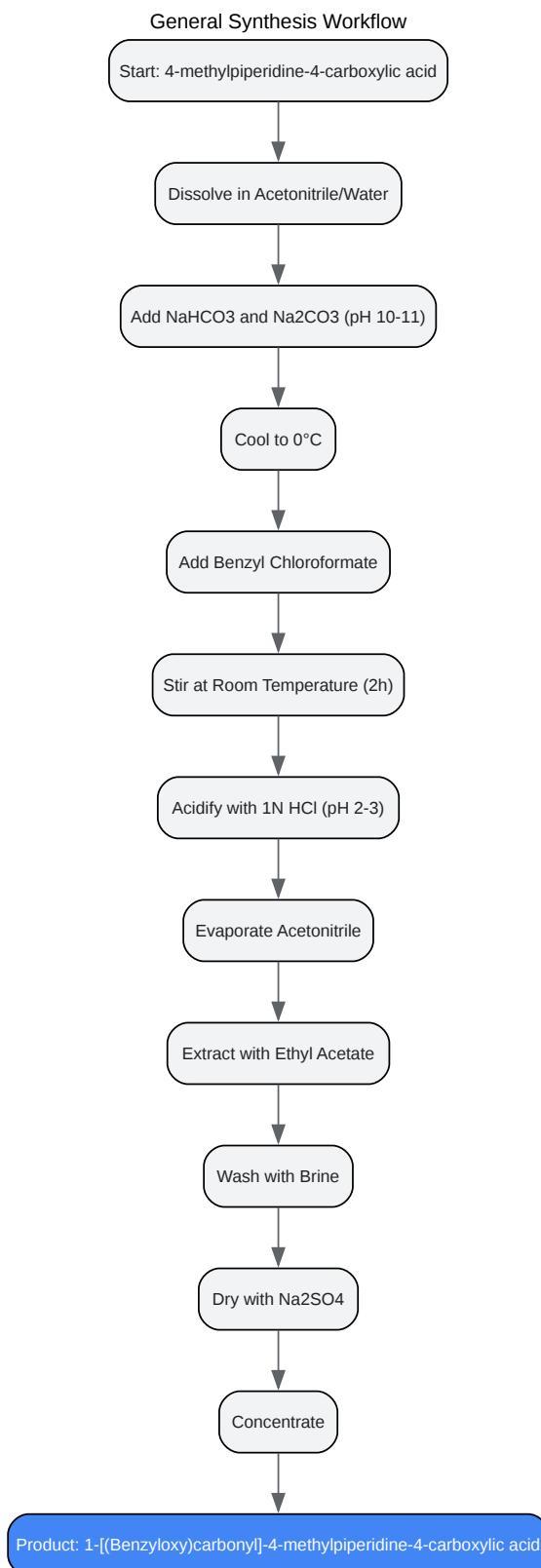
Property	Value	Source
Molecular Formula	C15H19NO4	[1]
Molecular Weight	277.31 g/mol	[1]
IUPAC Name	4-methyl-1-(phenylmethoxycarbonyl)piperidine-4-carboxylic acid	[1]
CAS Number	203522-12-7	[1]
Synonyms	1-N-CBZ-4-METHYLPIPERIDINE-4-CARBOXYLIC ACID, 1-(BENZYLOXYCARBONYL)-4-METHYLPIPERIDINE-4-CARBOXYLIC ACID	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-[(Benzyl)carbonyl]-4-methylpiperidine-4-carboxylic acid** is not readily available in the public domain, a representative procedure can be adapted from the synthesis of the closely related compound, 1-[(Benzyl)carbonyl]piperidine-4-carboxylic acid.[\[2\]](#) The key difference would be the use of 4-methylpiperidine-4-carboxylic acid as the starting material.

Representative Synthesis of N-Cbz-Protected Piperidine-4-Carboxylic Acids

This protocol is based on the N-protection of a piperidine-4-carboxylic acid derivative using benzyl chloroformate.


Materials:

- 4-methylpiperidine-4-carboxylic acid
- Sodium carbonate (Na₂CO₃)

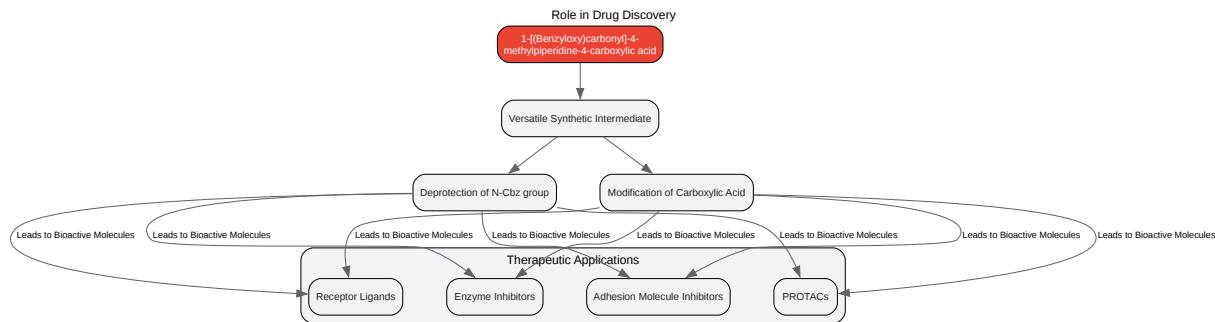
- Sodium bicarbonate (NaHCO₃)
- Benzyl chloroformate (Cbz-Cl)
- Acetonitrile
- Water
- 1N Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve 4-methylpiperidine-4-carboxylic acid in a 2:3 mixture of acetonitrile and water.
- Add sodium bicarbonate (1.5 equivalents) and sodium carbonate (1.5 equivalents) to the solution and adjust the pH to between 10 and 11.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add benzyl chloroformate (1.0 equivalent) dropwise to the cooled mixture.
- After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
- Acidify the reaction mixture to a pH of approximately 2-3 by the dropwise addition of 1N HCl.
- Remove the acetonitrile from the mixture by evaporation under reduced pressure.
- Extract the aqueous phase three times with ethyl acetate.
- Combine the organic phases and wash with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure to yield the product.

[Click to download full resolution via product page](#)

General Synthetic Workflow


Applications in Drug Development

Piperidine-4-carboxylic acid derivatives are significant scaffolds in medicinal chemistry due to their structural resemblance to proline and their utility as constrained amino acid surrogates. The incorporation of a methyl group at the 4-position can provide steric bulk and influence the conformational properties of the molecule, which can be crucial for optimizing drug-target interactions.

The benzyloxycarbonyl protecting group allows for the selective modification of the carboxylic acid functionality before deprotection of the amine for further synthetic transformations. This makes **1-[(BenzylOxy)carbonyl]-4-methylpiperidine-4-carboxylic acid** a versatile intermediate for the synthesis of more complex molecules.

Derivatives of piperidine have been investigated for a wide range of biological activities, including as:

- Enzyme Inhibitors: The piperidine scaffold can be elaborated to target the active sites of various enzymes.
- Receptor Ligands: These compounds can be modified to act as agonists or antagonists for various receptors.
- Targeted Therapies: Piperidine-containing molecules are used in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs), where they can be part of the linker or the ligand that binds to the target protein.^[3]
- Adhesion Molecule Inhibitors: Certain piperidine carboxylic acid derivatives have shown potential as orally-active inhibitors of adhesion molecules, which are implicated in inflammatory conditions.^[4]

[Click to download full resolution via product page](#)

Role in Drug Discovery

While specific signaling pathways directly modulated by **1-[(BenzylOxy)carbonyl]-4-methylpiperidine-4-carboxylic acid** have not been identified, its utility as a synthetic intermediate suggests that its derivatives could be designed to interact with a wide array of biological targets involved in various cellular processes. The ultimate biological effect would be dependent on the final structure of the molecule it is incorporated into.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-[(Benzyl)carbonyl]-4-methylpiperidine-4-carboxylic acid | C15H19NO4 | CID 17895988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-[(Benzyl)carbonyl]piperidine-4-carboxylic acid CAS#: 10314-98-4 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 1-[(Benzyl)carbonyl]-4-methylpiperidine-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1318966#1-benzylcarbonyl-4-methylpiperidine-4-carboxylic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com